molecular formula C17H16Cl2O B2932054 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one CAS No. 478257-61-3

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one

Cat. No. B2932054
CAS RN: 478257-61-3
M. Wt: 307.21
InChI Key: SVEROMXEDZGQKE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one, also known as 4-chloro-2-methylphenyl-2-butanone, is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 205-208°C. It is soluble in organic solvents such as chloroform, methanol, and ethanol. It is also soluble in water, with a solubility of 4.2 g/L at 25°C. 4-chloro-2-methylphenyl-2-butanone has a variety of applications in scientific research, including synthesis, mechanistic studies, and biochemical and physiological studies.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including benzodiazepines, benzofurans, and quinolones. It has also been used in mechanistic studies to investigate the mechanism of reactions that involve the compound. Additionally, it has been used in biochemical and physiological studies to investigate the effects of the compound on various biological systems.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone are still not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain cellular processes. It has also been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the stimulation of certain neuronal pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it can be used in a variety of experiments, including synthesis, mechanistic studies, and biochemical and physiological studies. The limitations of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its instability in certain solvents and its potential to cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for the use of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in scientific research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, its potential use as a diagnostic tool, and its potential use in the synthesis of other compounds.

Synthesis Methods

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be synthesized by a variety of methods. One method is the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanone. This reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The reaction yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid. Another method involves the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanol. This reaction is also carried out in a solvent such as THF at room temperature and yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid.

properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-12(20)15(10-13-2-6-16(18)7-3-13)11-14-4-8-17(19)9-5-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEROMXEDZGQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one

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